molecular formula C7H14ClNO2S B12062946 Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride

Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride

Cat. No.: B12062946
M. Wt: 211.71 g/mol
InChI Key: LKDOFCGNYRZWAW-UHFFFAOYSA-N
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Description

Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is a heterocyclic compound that contains a thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to reduce the environmental impact of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids . The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Uniqueness: Ethyl 4-aminotetrahydrothiophene-3-carboxylate hydrochloride is unique due to its combination of an amino group, a thiophene ring, and an ester functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

ethyl 4-aminothiolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)5-3-11-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H

InChI Key

LKDOFCGNYRZWAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSCC1N.Cl

Origin of Product

United States

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